molecular formula C7H12O3 B3125659 Methyl 3-hydroxycyclopentanecarboxylate CAS No. 32811-76-0

Methyl 3-hydroxycyclopentanecarboxylate

Cat. No. B3125659
CAS RN: 32811-76-0
M. Wt: 144.17 g/mol
InChI Key: ASZRODBLMORHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-hydroxycyclopentanecarboxylate” is a chemical compound with the molecular formula C7H12O3 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 3-hydroxycyclopentanecarboxylate” can be represented by the InChI code 1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3 . This compound has a molecular weight of 144.17 g/mol .


Physical And Chemical Properties Analysis

“Methyl 3-hydroxycyclopentanecarboxylate” has a molecular weight of 144.17 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass is 144.078644241 g/mol .

Scientific Research Applications

1. Stereocontrolled Transformation in Organic Synthesis

Methyl 3-hydroxycyclopentanecarboxylate has been utilized in stereocontrolled transformations, particularly in the synthesis of enantiopure compounds. For example, studies have been conducted on the transformation of nitrohexofuranoses into cyclopentylamines using this compound, highlighting its role in creating complex organic molecules with specific stereochemistry (Estévez et al., 2010).

2. Directed Hydrogenation in Chemical Synthesis

Research has explored the use of directed hydrogenation methods with methyl 3-hydroxycyclopentanecarboxylate. This process is significant in achieving high selectivity in the production of specific diastereomers, which is crucial in pharmaceutical and chemical synthesis (Smith et al., 2001).

3. Catalytic Annulation for Functionalized Cyclopentanes

This compound has been employed in nucleophilic heterocyclic carbene catalyzed annulations, demonstrating its versatility in forming highly functionalized cyclopentanes. Such reactions are noteworthy for constructing contiguous stereocenters in a stereoselective manner, which is valuable in creating complex organic structures (Nair et al., 2009).

4. Development of Novel Synthetic Routes

Research also includes the development of new synthetic routes involving methyl 3-hydroxycyclopentanecarboxylate. These studies focus on creating efficient and novel methods for synthesizing complex organic molecules, which can have significant implications in various fields including drug development and materials science (Matsushima & Kino, 2009).

properties

IUPAC Name

methyl 3-hydroxycyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZRODBLMORHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601215959
Record name Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxycyclopentanecarboxylate

CAS RN

32811-76-0
Record name Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32811-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-hydroxycyclopentane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of methyl 3-oxocyclopentanecarboxylate (9.58 g, 67.5 mmol) in THF (100 ml) was added to a slurry of sodium borohydride (3.8 g, 100 mmol) in THF (100 ml). The mixture was stirred at 23° C. for 2 h, cooled to 0° C. and acidified to pH 6 with 1M hydrochloric acid. The mixture was extracted with EtOAc (2×100 ml) and the organic extracts were washed with water and saturated sodium chloride (100 ml each). The extracts were dried and the solvent was evaporated in vacuo to give the title compound as a colorless liquid, 6.66 g (68% yield), (a mixture of two isomers); ir (liq.) νmax : 3450, 1725 cm-1 : 1Hmr (CDCl3) δ: 4.30 (m, 1H, H-3), 3.70-3.67 (2×s, 3H, OMe), 2.9 (m, 1H, H-1), 2.8 (s, 1 H, OH) and 2.3-1.6 ppm (m, 6H, CH2).
Quantity
9.58 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Synthesis routes and methods II

Procedure details

Sodium borohydride (442.6 mg, 11.70 mmol) was added portionwise to a solution of methyl 3-oxocyclopentane-carboxylate A-10 (1.66 g, 11.70 mmol) in absolute ethanol (42.0 mL) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 90 mins, then quenched slowly with a 1 N aqueous solution of hydrogen chloride (10 mL), and concentrated to ca. 15 mL under reduced pressure. The aqueous layer was extracted with methylene chloride (3×50 mL); the combined extracts were dried over anhydrous magnesium sulfate, filtered and concentrated to dryness under reduced pressure to give crude methyl 3-hydroxycyclopentanecarboxylate A-11 as a yellow oil (1.33 g, Yield=79%). This material was used for next step without purification. MS (ESI), [M+1]+ 145.
Quantity
442.6 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 3-oxo-cyclopentanecarboxylic acid methyl ester (2.0 g, 1.0 eq) was dissolved in methanol (15 mL) and cooled to 0° C. NaBH4 (0.53 g) was added and the mixture was stirred at 0° C. for 30 min. The mixture was quenched with acetic acid (0.5 mL) and the methanol was evaporated. The residue was taken up in ethyl acetate, washed with water, dried and evaporated. Purification by flash chromatography on silica gel with a dichloromethane/ethyl acetate gradient yielded the title compound as mixture of the cis and trans isomers. Colorless liquid, 1.6 g, 78%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.53 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-hydroxycyclopentanecarboxylate
Reactant of Route 2
Methyl 3-hydroxycyclopentanecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-hydroxycyclopentanecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-hydroxycyclopentanecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-hydroxycyclopentanecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-hydroxycyclopentanecarboxylate

Citations

For This Compound
3
Citations
D Noyce, J Fessenden - The Journal of Organic Chemistry, 1959 - ACS Publications
… Methyl 3-hydroxycyclopentanecarboxylate. Methyl 3-oxo-cyelopentanecarboxylate, 25 g., in 40 ml. of absolute ethanol was reduced at 1700 psi and 100 with Raney nickel catalyst. …
Number of citations: 17 pubs.acs.org
HK Hall Jr - Macromolecules, 1971 - ACS Publications
… Thionyl chloride, 750.0 g (6.30 mol), was added over a 1.5-hr period to an ice-CH3OHchilled solution of methyl 3-hydroxycyclopentanecarboxylate,860 …
Number of citations: 17 pubs.acs.org
WF Prout - 1988 - ecommons.luc.edu
… In the 1H NvR spectrum the multiplet at 4.3-4.5 PRv1 delta (lH) for the -CH-Q-1 ring proton corresponded very well with the ring proton of methyl 3-hydroxycyclopentanecarboxylate …
Number of citations: 3 ecommons.luc.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.